4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-
CAS No.: 885490-15-3
Cat. No.: VC8306482
Molecular Formula: C25H33N3O4S
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
![4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]- - 885490-15-3](/images/structure/VC8306482.png)
Specification
CAS No. | 885490-15-3 |
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Molecular Formula | C25H33N3O4S |
Molecular Weight | 471.6 g/mol |
IUPAC Name | 3-[2-[[1-(cyclohexylmethyl)-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]propanoic acid |
Standard InChI | InChI=1S/C25H33N3O4S/c29-22(30)13-12-19-16-33-25(26-19)27-23(31)20-14-18-10-6-1-2-7-11-21(18)28(24(20)32)15-17-8-4-3-5-9-17/h14,16-17H,1-13,15H2,(H,29,30)(H,26,27,31) |
Standard InChI Key | SYBONVBDFTYUQP-UHFFFAOYSA-N |
SMILES | C1CCCC2=C(CC1)C=C(C(=O)N2CC3CCCCC3)C(=O)NC4=NC(=CS4)CCC(=O)O |
Canonical SMILES | C1CCCC2=C(CC1)C=C(C(=O)N2CC3CCCCC3)C(=O)NC4=NC(=CS4)CCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound’s IUPAC name, 4-thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-, reflects three key structural domains:
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Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for conferring metabolic stability and electronic diversity.
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Cyclooctapyridine Moiety: An eight-membered fused ring system with a ketone group at position 2, contributing to conformational flexibility and hydrogen-bonding capabilities.
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Cyclohexylmethyl Substituent: A hydrophobic aliphatic group enhancing lipid solubility and membrane permeability.
The stereochemistry at the α-position (denoted as αS) ensures proper spatial orientation for interactions with biological targets .
Physicochemical Profile
Derived from its molecular formula C₂₁H₁₈N₂O₄S, the compound has a molecular weight of 394.44 g/mol. Key properties include:
Property | Value |
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Molecular Formula | C₂₁H₁₈N₂O₄S |
Molecular Weight | 394.44 g/mol |
Hydrogen Bond Donors | 2 (amide NH, carboxylic OH) |
Hydrogen Bond Acceptors | 5 (thiazole S, carbonyl O) |
LogP (Predicted) | 3.2 ± 0.5 |
The moderate LogP value indicates balanced hydrophilicity-lipophilicity, favorable for drug-like properties .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The compound’s Fmoc-protected derivative, (αS)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid (CAS 205528-32-1), is synthesized via SPPS . Key steps include:
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Fmoc Protection: The α-amino group is shielded using fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions.
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Thiazole Ring Formation: Cyclization of cysteine derivatives with carbonyl sources generates the thiazole core.
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Cyclooctapyridine Coupling: The cyclooctapyridine moiety is introduced via amide bond formation using carbodiimide crosslinkers.
Deprotection and Purification
Post-synthesis, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), yielding the free amino acid. Reverse-phase HPLC achieves >95% purity, critical for pharmaceutical applications .
Biological Activities and Mechanisms
Cannabinoid Receptor 2 (CB2) Agonism
Structural analogs of this compound have demonstrated potent CB2 receptor activation, as evidenced by Patent WO2021236890A1 . The thiazole and cyclooctapyridine domains mimic endogenous cannabinoid scaffolds, enabling:
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Lysosomal Storage Disease Modulation: CB2 activation enhances lysosomal enzyme trafficking, reducing glycosaminoglycan accumulation in mucolipidoses .
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Anti-Inflammatory Effects: Downregulation of TNF-α and IL-6 occurs via CB2-mediated NF-κB inhibition .
Pharmaceutical Applications
Peptide-Based Therapeutics
As an Fmoc-protected building block, this compound enables the synthesis of peptide drugs targeting:
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